molecular formula C15H20N2O B11866041 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 138276-83-2

1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Katalognummer: B11866041
CAS-Nummer: 138276-83-2
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: QZLDOOUCJLGHEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a pyrrolidine ring fused to a dihydroisoquinoline moiety, with an ethanone group attached to the isoquinoline ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a dihydroisoquinoline precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve refluxing in an organic solvent such as toluene or methanol, with the addition of acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug development for various therapeutic areas.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanol
  • 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propane

Uniqueness: 1-(7-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

138276-83-2

Molekularformel

C15H20N2O

Molekulargewicht

244.33 g/mol

IUPAC-Name

1-(7-pyrrolidin-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C15H20N2O/c1-12(18)17-9-6-13-4-5-15(10-14(13)11-17)16-7-2-3-8-16/h4-5,10H,2-3,6-9,11H2,1H3

InChI-Schlüssel

QZLDOOUCJLGHEG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.